5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-(difluoromethoxy)aniline to form an intermediate Schiff base, which is then cyclized with a suitable triazole derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-(4-chlorophenyl)-7-[2-(methoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H13ClF2N4O |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H13ClF2N4O/c19-12-7-5-11(6-8-12)14-9-15(25-18(24-14)22-10-23-25)13-3-1-2-4-16(13)26-17(20)21/h1-10,15,17H,(H,22,23,24) |
InChI Key |
AYACJSIUYYHDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)OC(F)F |
Origin of Product |
United States |
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